
4-(Chloromethyl)-1H-indazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-1H-indazole hydrochloride: is a chemical compound with the molecular formula C8H8Cl2N2 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1H-indazole hydrochloride typically involves the chloromethylation of 1H-indazole. One common method includes the reaction of 1H-indazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Chloromethyl)-1H-indazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted indazoles with various functional groups.
Oxidation: Products include indazole carboxylic acids or aldehydes.
Reduction: The major product is 4-methyl-1H-indazole.
Aplicaciones Científicas De Investigación
Chemistry: 4-(Chloromethyl)-1H-indazole hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various indazole derivatives.
Biology: In biological research, this compound is used to study the interactions of indazole derivatives with biological targets. It is also employed in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Indazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of new catalysts and polymers.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-1H-indazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This compound may also interact with enzymes, receptors, or other cellular components, affecting various biochemical pathways.
Comparación Con Compuestos Similares
- 4-(Chloromethyl)-1H-imidazole hydrochloride
- 4-(Chloromethyl)pyridine hydrochloride
- 4-(Chloromethyl)benzene hydrochloride
Comparison: 4-(Chloromethyl)-1H-indazole hydrochloride is unique due to its indazole core structure, which imparts distinct chemical and biological properties. Compared to 4-(Chloromethyl)-1H-imidazole hydrochloride, it has a different ring system, leading to variations in reactivity and biological activity. Similarly, 4-(Chloromethyl)pyridine hydrochloride and 4-(Chloromethyl)benzene hydrochloride have different aromatic systems, influencing their chemical behavior and applications.
Propiedades
Número CAS |
1956307-11-1 |
|---|---|
Fórmula molecular |
C8H8Cl2N2 |
Peso molecular |
203.07 g/mol |
Nombre IUPAC |
4-(chloromethyl)-1H-indazole;hydrochloride |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-4-6-2-1-3-8-7(6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H |
Clave InChI |
LNJXXEAWJDTGND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=NNC2=C1)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11898381.png)
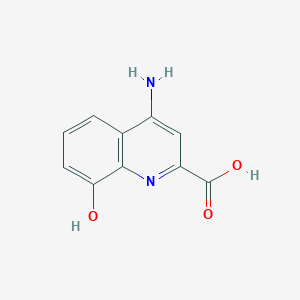
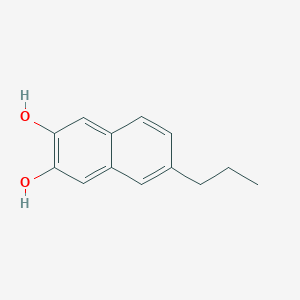
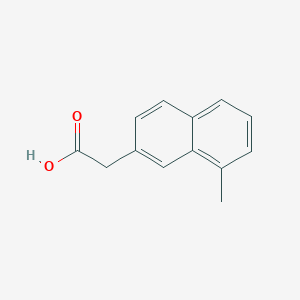
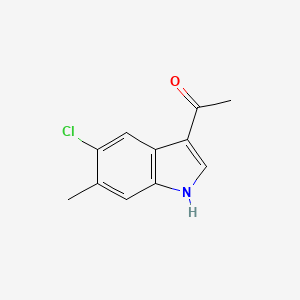
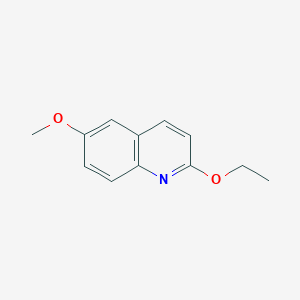
![N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11898421.png)
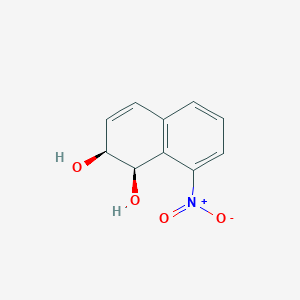
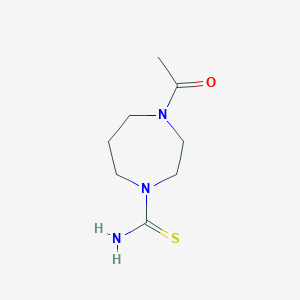

![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)

